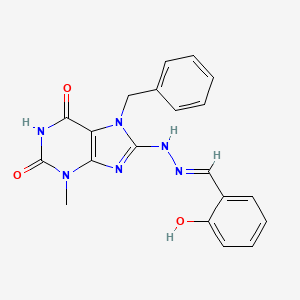![molecular formula C20H17ClN2O5 B6126730 5-(2-chloro-4-nitrophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-furamide](/img/structure/B6126730.png)
5-(2-chloro-4-nitrophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chloro-4-nitrophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-furamide is a chemical compound that belongs to the family of furan-based compounds. It is a synthetic compound that has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5-(2-chloro-4-nitrophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-furamide is not fully understood. However, it has been proposed that the compound works by inhibiting the activity of certain enzymes that are involved in various biological processes. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
5-(2-chloro-4-nitrophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-furamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(2-chloro-4-nitrophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-furamide in lab experiments is its high purity and stability. The compound is easy to synthesize and can be obtained in large quantities. However, one of the limitations of using the compound is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-(2-chloro-4-nitrophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-furamide. One direction is to investigate the compound's potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Another direction is to investigate the compound's mechanism of action in more detail to better understand its effects on different biological systems. Additionally, future studies could focus on developing new derivatives of the compound with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 5-(2-chloro-4-nitrophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-furamide involves the reaction of 2-chloro-4-nitroaniline with 4-methoxyphenethylamine in the presence of a base. The resulting intermediate is then reacted with furan-2-carboxylic acid chloride to yield the final product. The synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
5-(2-chloro-4-nitrophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-furamide has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. The compound has been used in various in vitro and in vivo studies to investigate its effects on different biological systems.
Propiedades
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c1-27-15-5-2-13(3-6-15)10-11-22-20(24)19-9-8-18(28-19)16-7-4-14(23(25)26)12-17(16)21/h2-9,12H,10-11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHDIJOOSVWXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-anilino-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6126651.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6126659.png)
![1-(2-ethyl-4-methyl-1H-imidazol-5-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6126666.png)
![1,4-bis[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine](/img/structure/B6126667.png)
![2-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}-6-methoxyphenol](/img/structure/B6126674.png)
![N-(2-fluorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6126676.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6126679.png)
![5-bromo-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B6126700.png)
![4-(2-isopropoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126704.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B6126731.png)
![4-({3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B6126735.png)
![4-(4-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6126740.png)
![methyl 2-({[(4-methylbenzyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6126745.png)
